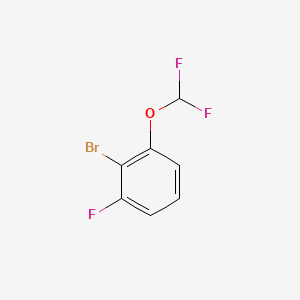

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

Description

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSAMTLMVHEJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Given the limited availability of experimentally determined data in public literature, this document summarizes the available information and furnishes detailed, standardized experimental protocols for the determination of its key physical characteristics. This guide is intended to support researchers and drug development professionals in the handling, characterization, and application of this compound.

Core Physical Properties

Limited experimental data for the physical properties of this compound is publicly available. The following table summarizes the available predicted and known values.

| Property | Value | Source | Data Type |

| Molecular Formula | C₇H₄BrF₃O | LabSolutions | |

| Molecular Weight | 241.01 g/mol | LabSolutions | |

| CAS Number | 1239492-22-8 | LabSolutions | |

| Boiling Point | 186.7 ± 35.0 °C | Predicted | |

| Density | 1.660 ± 0.06 g/cm³ | Predicted | |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

| Appearance | Clear, colorless liquid | ||

| Storage Temperature | 2-8°C |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the micro-boiling point or distillation method is suitable.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 1-2 mL) of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gradually heat the flask using the heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, resulting in a steady dropwise distillation into the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer.

Methodology: Pycnometer Method

-

Pycnometer Preparation: Clean and dry a pycnometer of known volume. Record its empty mass (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Mass Measurement: Carefully dry the outside of the pycnometer and record its mass (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a common technique for determining the solubility of a compound in various solvents.

Methodology: Shake-Flask Method

-

Solution Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

Solubility Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/L).

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.

General Drug Discovery and Development Pathway

While no specific signaling pathways involving this compound have been identified, the following diagram illustrates a typical workflow in drug discovery and development where such a compound might be utilized as a building block or intermediate.

Caption: A generalized workflow for drug discovery and development, highlighting the medicinal chemistry phase.

An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. This compound is a valuable building block for medicinal chemists and researchers in the pharmaceutical and agrochemical industries, primarily owing to the unique physicochemical properties imparted by its difluoromethoxy group.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄BrF₃O. The presence of bromine, fluorine, and a difluoromethoxy group on the benzene ring makes it a versatile intermediate for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | N/A |

| Molecular Weight | 241.01 g/mol | [1] |

| CAS Number | 1239492-22-8 | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not explicitly found | N/A |

| Melting Point | Not explicitly found | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

The Role of the Difluoromethoxy Group in Drug Design

The difluoromethoxy (-OCHF₂) group is of significant interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance a molecule's pharmacological profile. The key advantages of incorporating a difluoromethoxy group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s, leading to an improved pharmacokinetic profile.

-

Increased Lipophilicity: The difluoromethoxy group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Bioisosterism: The -OCHF₂ group can act as a bioisostere for other functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining or improving binding affinity to biological targets while offering better metabolic stability.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, its synthesis can be inferred from established methods for preparing similar fluorinated aromatic compounds. A plausible synthetic route could involve the difluoromethylation of a corresponding phenolic precursor, followed by bromination, or a multi-step synthesis starting from a suitably substituted fluorobenzotrifluoride.

A general workflow for the synthesis of a fluorinated benzene derivative is outlined below.

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. This makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom of this compound can be coupled with a wide range of organoboron compounds in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzene ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Purge the flask with an inert gas.

-

Add the palladium catalyst and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Data

-

¹H NMR: The spectrum would likely show signals in the aromatic region corresponding to the three protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine and bromine atoms. A characteristic triplet or doublet of doublets would be expected for the proton of the difluoromethoxy group.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms. The carbon attached to the difluoromethoxy group would show a characteristic triplet due to coupling with the two fluorine atoms. The carbons attached to bromine and fluorine would also exhibit characteristic shifts and coupling patterns.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (241.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules. The difluoromethoxy group can enhance metabolic stability and cell permeability, while the bromo and fluoro substituents provide handles for further chemical modification and can influence the electronic properties of the molecule, potentially improving its binding affinity to biological targets.

This compound could be utilized in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The ability to perform cross-coupling reactions at the bromine position allows for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. Similarly, in the agrochemical field, the incorporation of this fluorinated moiety can lead to the development of more potent and selective herbicides, insecticides, and fungicides.

Conclusion

This compound is a promising chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of a reactive bromine handle and a metabolically stable difluoromethoxy group makes it an attractive building block for the synthesis of complex and biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its applications and contribute to the development of new and improved therapeutic agents and crop protection solutions.

References

Technical Guide: Physicochemical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of the fluorinated aromatic intermediate, 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. The introduction of fluorine-containing moieties, such as the difluoromethoxy group, into aromatic systems is a critical strategy in modern medicinal chemistry and materials science. These modifications can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Molecular Identity and Structure

This compound is a substituted benzene ring featuring three distinct functional groups. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluoro and difluoromethoxy groups impart unique electronic and steric properties.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H4BrF3O |

| Molecular Weight | 241.01 g/mol [2] |

| CAS Number | 1239492-22-8[2] |

| PubChem CID | 58553359[2] |

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C7H4BrF3O | LabSolutions[2] |

| Molecular Weight | 241.01 | LabSolutions[2] |

| InChI Key | InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H | LabSolutions[2] |

Note: Experimental data for properties such as boiling point, melting point, and solubility are not widely published and are often predicted in available sources.

Methodologies for Property Determination

Molecular Weight Calculation: The molecular weight (MW) is determined from the molecular formula (C₇H₄BrF₃O) using the standard atomic weights of the constituent elements.

-

Formula: MW = (7 × AW_C) + (4 × AW_H) + (1 × AW_Br) + (3 × AW_F) + (1 × AW_O)

-

Protocol:

-

Identify the number of atoms for each element in the molecular formula.

-

Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Bromine (Br): ~79.904 u

-

Fluorine (F): ~18.998 u

-

Oxygen (O): ~15.999 u

-

-

Multiply the atom count for each element by its atomic weight.

-

Sum the results to obtain the final molecular weight.

-

(7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (3 × 18.998) + (1 × 15.999) = 241.006 g/mol . This calculated value is consistent with the published molecular weight of 241.01.[2]

-

Visualization of Molecular Properties

The following diagram illustrates the key identifiers and the calculated molecular weight of the compound, providing a logical summary of its core data.

Caption: Core identifiers and molecular weight of the target compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a valuable fluorinated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in two key stages: the preparation of the intermediate 2-Bromo-3-fluorophenol, followed by its difluoromethylation to yield the target compound.

Stage 1: Synthesis of 2-Bromo-3-fluorophenol

The initial stage focuses on the regioselective bromination of 3-fluorophenol. A three-step process involving protection of the hydroxyl group, ortho-lithiation followed by bromination, and subsequent deprotection is a viable route.

Experimental Protocol: Synthesis of 2-Bromo-3-fluorophenol

Step 1.1: Protection of 3-fluorophenol

A solution of 3-fluorophenol (20 mmol) in tetrahydrofuran (5 mL) is added slowly to a suspension of sodium hydride (40 mmol) in tetrahydrofuran (20 mL) at room temperature. The mixture is stirred for two hours. A solution of N,N-dimethylaminomethyl formate chloride (40 mmol) in tetrahydrofuran (7 mL) is then added, and the reaction is stirred for an additional eight hours. The reaction is quenched with saturated brine, and the product is extracted with ethyl acetate. The organic layer is dried, and the resulting 3-fluorophenyl N,N-diethylaminomethyl formate is purified by column chromatography.[1]

Step 1.2: Ortho-Bromination

Under a nitrogen atmosphere, sec-butyllithium (12 mmol, 1.3 M in cyclohexane/hexane) and TMEDA (12 mmol) are added to anhydrous tetrahydrofuran (40 mL) at -78°C. 3-fluorophenyl N,N-diethylaminomethyl formate (10 mmol) is then added, and the mixture is stirred at -78°C for 2 hours. 1,2-dibromo-1,1,2,2-tetrachloroethane (12 mmol) is added, and stirring is continued at low temperature for 30 minutes. The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate. The combined organic phases are dried and purified by column chromatography to yield 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate.[1]

Step 1.3: Deprotection

2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate (5 mmol) is dissolved in ethanol (50 mL), and excess sodium hydroxide (50 mmol) is added. The mixture is heated under reflux for 5-8 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in ether. The solution is neutralized with 1M hydrochloric acid at 0°C and extracted with ether. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and purified by column chromatography to afford 2-bromo-3-fluorophenol.[1]

Stage 2: Difluoromethylation of 2-Bromo-3-fluorophenol

The second stage involves the introduction of the difluoromethoxy group onto the phenolic oxygen of 2-Bromo-3-fluorophenol. This is achieved through the generation of difluorocarbene from a suitable precursor, which then reacts with the phenoxide. A well-established method utilizes sodium chlorodifluoroacetate as the difluorocarbene source.[2][3]

Experimental Protocol: Synthesis of this compound

To a flask containing 2-Bromo-3-fluorophenol (1 equivalent) is added dry DMF and deionized water. The solution is degassed with nitrogen. Sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) is then added in one portion under a stream of nitrogen. The flask is equipped with an air condenser and heated to 120°C in an oil bath for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or hexanes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[2][3]

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis pathway.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |

| 1.1 | Hydroxyl Protection | 3-Fluorophenol | 3-Fluorophenyl N,N-diethylaminomethyl formate | 84%[1] |

| 1.2 | Ortho-Bromination | 3-Fluorophenyl N,N-diethylaminomethyl formate | 2-Bromo-3-fluorophenyl N,N-diethylaminomethyl formate | 84%[1] |

| 1.3 | Deprotection | 2-Bromo-3-fluorophenyl N,N-diethylaminomethyl formate | 2-Bromo-3-fluorophenol | 75%[1] |

| 2.1 | Difluoromethylation | 2-Bromo-3-fluorophenol | This compound | ~94% (based on a similar substrate)[2][3] |

Synthesis Pathway Visualization

The following diagram illustrates the complete synthesis pathway from 3-fluorophenol to this compound.

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: A Key Intermediate in Modern Drug Discovery

IUPAC Name: 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene CAS Number: 1239492-22-8

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. Its strategic combination of a bromine atom and a difluoromethoxy group makes it a valuable building block for synthesizing complex molecules with tailored pharmacological properties.

Physicochemical Properties

The unique substitution pattern of this compound imparts specific physicochemical characteristics crucial for its role as a synthetic intermediate. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1239492-22-8 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | Liquid | [4] |

| Purity | ≥97% | [3] |

Note: Experimental data such as boiling point and melting point are not consistently reported in publicly available literature.

Synthesis: A Representative Experimental Protocol

The synthesis of this compound can be achieved via the difluoromethylation of its corresponding phenolic precursor, 2-bromo-3-fluorophenol. The following protocol is a representative method based on established procedures for difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate.[5]

Reaction: 2-bromo-3-fluorophenol + ClCF₂COONa → this compound

Materials:

-

2-bromo-3-fluorophenol (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stir bar

-

Schlenk line for inert atmosphere

-

Oil bath

-

Air condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-bromo-3-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add dry DMF and deionized water via syringe. Stir the resulting suspension.

-

Degassing: Degas the solution with a gentle stream of nitrogen for approximately one hour while stirring.

-

Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion.

-

Heating: Equip the flask with an air condenser, place it in a preheated oil bath, and heat the reaction mixture to 120 °C.

-

Reaction Monitoring: Stir the reaction vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Work-up: Dilute the reaction mixture with diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. The difluoromethoxy group (-OCF₂H) of this compound is particularly valuable for this purpose.

The Strategic Role of the Difluoromethoxy Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[6] Replacing a metabolically vulnerable group (such as a methoxy group, which is prone to O-demethylation) with a difluoromethoxy group can significantly increase a drug's half-life and reduce its clearance.[1]

-

Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[6] This moderate increase can improve a molecule's ability to cross cell membranes and enhance oral absorption, providing a fine-tuning mechanism for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Bioisosterism and Receptor Binding: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[6] Crucially, the hydrogen atom in the -OCF₂H group is capable of acting as a hydrogen bond donor, a rare and valuable characteristic for a lipophilic substituent.[3][6] This allows it to maintain or form new, beneficial interactions with target proteins, potentially improving binding affinity and efficacy.

The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This makes the title compound an ideal starting point for creating libraries of compounds for screening against various biological targets, such as protein kinases.

Relevance to Signaling Pathways:

Many modern therapeutics, particularly in oncology, are designed to inhibit specific enzymes within signaling pathways that control cell growth and survival. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is one such critical cascade, which is often dysregulated in cancer. Small molecule kinase inhibitors are frequently developed using fluorinated building blocks to achieve high potency and favorable pharmacokinetic properties.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in the field of drug discovery. The strategic presence of the difluoromethoxy group offers medicinal chemists a powerful tool to enhance metabolic stability, modulate lipophilicity, and introduce key hydrogen bonding interactions. Combined with the synthetic versatility afforded by the bromine atom, this compound serves as a valuable building block for the synthesis of novel therapeutics aimed at a wide range of biological targets.

References

An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. The toxicological properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene have not been fully investigated.[1] All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. The incorporation of a difluoromethoxy group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.[2][3] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of this compound.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1239492-22-8 | [1][4][5][6] |

| Molecular Formula | C₇H₄BrF₃O | [1][6] |

| Molecular Weight | 241.01 g/mol | [1][6] |

| Appearance | Liquid | [1][6] |

| Color | Clear, colorless | [6] |

| Boiling Point (Predicted) | 186.7 ± 35.0 °C | [6] |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [6] |

| Storage Temperature | 2-8°C | [6] |

Safety and Hazard Information

As the toxicological properties of this compound have not been fully determined, caution is strongly advised.[1] Based on the available Safety Data Sheet and data from structurally similar compounds, the following hazards are anticipated.

GHS Hazard Classification (Anticipated)

While a specific GHS classification is not available for this compound, related brominated and fluorinated aromatic compounds often carry the following warnings. For example, other bromofluorobenzene derivatives are classified as irritants and may be harmful if swallowed or inhaled.[7][8][9]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Known and Potential Health Effects

-

Acute Effects: The substance is described as an irritant.[1] It may be harmful by ingestion and inhalation, and is irritating to mucous membranes and the upper respiratory tract.[1]

-

Chronic Effects: No information is available on the long-term health effects of this compound.

Experimental Protocols and Handling

Given the limited specific data, a cautious approach to handling is mandatory. The following protocols are based on general best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

The following first aid measures are recommended based on the available SDS:[1]

-

In case of eye contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]

-

In case of skin contact: Wash the affected area immediately with plenty of water.[1]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, absorb the material with an inert substance and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Stability and Reactivity

-

Stability: The stability of this compound has not been fully determined.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Decomposition products are not fully known, but may include carbon oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.

Toxicological and Biological Information

As previously stated, the toxicological properties of this compound have not been thoroughly investigated.[1] No specific signaling pathways or mechanisms of action have been elucidated for this compound.

The presence of the difluoromethoxy group is of interest in medicinal chemistry. This group can act as a lipophilic hydrogen bond donor and is sometimes used as a bioisostere for hydroxyl or thiol groups.[10] The introduction of fluorine-containing moieties like difluoromethoxy can enhance metabolic stability and alter the electronic properties of a molecule, potentially improving its efficacy as a drug candidate.[3][11][12]

The following diagram illustrates the current state of knowledge regarding the safety profile of this compound, highlighting the known information versus the areas where data is lacking.

Conclusion

This compound is a chemical intermediate with potential utility in research and development, particularly in the fields of medicinal and agricultural chemistry. However, there is a significant lack of comprehensive safety and toxicological data for this compound. All work with this chemical must be conducted with a high degree of caution, adhering to strict safety protocols and using appropriate personal protective equipment in a controlled laboratory environment. Further research is needed to fully characterize the safety profile and biological effects of this molecule.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 1239492-22-8 [amp.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 2-Bromo-1-fluoro-3-iodobenzene | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Spectral Analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental or predicted spectral data (NMR, MS) for 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene (CAS Number: 1239492-22-8) did not yield specific results. The following guide provides detailed, generalized experimental protocols for acquiring such data based on standard methodologies for similar halogenated aromatic compounds. Additionally, data for the structurally related compound 2-Bromo-3-fluoroanisole is presented for comparative purposes, though it should be noted that this is not the requested compound.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties, making it an interesting candidate for further investigation. Accurate spectral characterization is crucial for confirming its structure and purity. This guide outlines the standard procedures for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of compounds.

Spectral Data of an Analogous Compound: 2-Bromo-3-fluoroanisole

While specific data for this compound is unavailable, the following table summarizes known properties of the related compound, 2-Bromo-3-fluoroanisole (CAS Number: 446-59-3). This information is provided for illustrative purposes.

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol [1] |

| Boiling Point | 220 °C |

| Flash Point | 81 °C |

Experimental Protocols for Spectral Data Acquisition

The following are detailed methodologies for acquiring NMR and MS spectra for a novel compound such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2][3]

3.1.1. Sample Preparation

-

Weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆, or DMSO-d₆) in a clean, dry vial.[4]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The solvent height should be around 4-5 cm.[3]

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum. Aryl protons are expected to appear in the range of 6.5-8.0 ppm.[5]

-

The proton of the difluoromethoxy group will likely appear as a triplet due to coupling with the two fluorine atoms.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120-150 ppm.[5]

-

The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts will be indicative of the electronic environment of the fluorine atoms on the aromatic ring and the difluoromethoxy group.

-

-

2D NMR: For unambiguous assignment of all signals, it is advisable to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]

3.2.1. Sample Preparation

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.2.2. Data Acquisition

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.

-

Expected Observations:

-

The mass spectrum will show a molecular ion peak (M⁺).

-

Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]

-

Fragmentation patterns can provide further structural information. Common fragmentations for this molecule might include the loss of a bromine atom, a fluorine atom, or cleavage of the difluoromethoxy group.

-

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound.

Caption: Workflow for spectral analysis of a novel compound.

References

- 1. 2-Bromo-3-fluoroanisole | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to offer a comprehensive theoretical guide. This information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, arising from the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three substituents: the bromine atom, the fluorine atom, and the difluoromethoxy group. The difluoromethoxy group (-OCHF₂) will show a characteristic triplet in the proton spectrum due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.30 - 7.50 | ddd (doublet of doublet of doublets) | ³J(H4-H5) = 8.0 - 9.0 Hz, ⁴J(H4-F) = 6.0 - 8.0 Hz, ⁵J(H4-H6) = ~0.5 Hz |

| H-5 | 7.00 - 7.20 | t (triplet) or dd (doublet of doublets) | ³J(H5-H4) = 8.0 - 9.0 Hz, ³J(H5-H6) = 8.0 - 9.0 Hz |

| H-6 | 7.55 - 7.75 | ddd (doublet of doublet of doublets) | ³J(H6-H5) = 8.0 - 9.0 Hz, ⁴J(H6-F) = ~2.0 Hz, ⁵J(H6-H4) = ~0.5 Hz |

| -OCHF₂ | 6.50 - 6.80 | t (triplet) | ²J(H-F) = 72.0 - 75.0 Hz |

Disclaimer: These are predicted values based on the analysis of similar compounds and theoretical principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use sonication to aid dissolution.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable stable compound with a known concentration) can be added.

2. NMR Instrument Setup:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer relaxation delay (5 times the longest T₁ of the protons of interest) is recommended.

3. Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

-

The spectrum should be recorded at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm). If TMS was used, set its signal to 0 ppm.

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for predicting and analyzing the ¹H NMR spectrum of this compound.

Caption: Logical workflow for ¹H NMR analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in conjunction with ¹³C and ¹⁹F NMR spectroscopy.

An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of direct experimental spectral data in publicly available literature for this specific compound, this guide presents a detailed predicted 13C NMR data set. The predictions are based on established substituent effects and analysis of structurally analogous compounds. This document also outlines a standardized experimental protocol for acquiring 13C NMR data for polyfluorinated aromatic compounds and visualizes the key structural correlations influencing the NMR spectrum.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J) for this compound. These predictions are derived from the principles of additivity of substituent chemical shifts on a benzene ring and known coupling constants for similar fluorinated moieties.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| C1 (-OCF₂H) | 150 - 155 | Triplet of Doublets (td) | ¹J(C-F) ≈ 240-250 Hz, ³J(C-F) ≈ 4-6 Hz |

| C2 (-Br) | 110 - 115 | Doublet (d) | ³J(C-F) ≈ 2-4 Hz |

| C3 (-F) | 158 - 162 | Doublet of Doublets (dd) | ¹J(C-F) ≈ 245-255 Hz, ³J(C-F) ≈ 8-12 Hz |

| C4 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C5 | 128 - 132 | Singlet (or small doublet) | ⁴J(C-F) ≈ 1-3 Hz |

| C6 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| -OCF₂H | 115 - 120 | Triplet (t) | ¹J(C-F) ≈ 280-300 Hz |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm). The multiplicities arise from through-bond couplings with the fluorine atoms. The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two attached fluorine atoms. The aromatic carbons will exhibit splitting based on their proximity to the fluorine substituents.

Key Structural and Signaling Relationships

The following diagram illustrates the structure of this compound and highlights the through-bond carbon-fluorine couplings that are critical for interpreting its 13C NMR spectrum.

Mass Spectrometry of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide is based on established principles of mass spectrometry, including the known fragmentation patterns of halogenated aromatic compounds and aryl ethers. The information presented herein is intended to aid researchers in the identification and characterization of this molecule and similar structures in various analytical applications.

Predicted Electron Ionization Mass Spectrum

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster and several key fragment ions resulting from the cleavage of the carbon-bromine bond, the difluoromethoxy group, and the aromatic ring.

Table 1: Predicted Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Relative Abundance (%) | Notes |

| 252/254 | [C₇H₄BrF₃O]⁺• | 80 | Molecular ion cluster, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

| 201/203 | [C₇H₄BrFO]⁺• | 10 | Loss of CHF₂ radical from the molecular ion. |

| 173 | [C₇H₄F₃O]⁺ | 100 | Loss of Br radical from the molecular ion. This is predicted to be the base peak due to the relative weakness of the C-Br bond. |

| 145 | [C₆H₄F₂O]⁺ | 40 | Loss of CO from the [C₇H₄F₃O]⁺ ion. |

| 122 | [C₆H₃F₃]⁺• | 30 | Loss of the OCHF₂ group from the molecular ion. |

| 94 | [C₅H₃F₂]⁺ | 25 | Further fragmentation of the aromatic ring. |

| 75 | [C₆H₃]⁺ | 15 | Benzyl cation fragment. |

| 51 | [CHF₂]⁺ | 20 | Difluoromethyl cation. |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, as illustrated in the following diagram. The initial event is the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard to all calibration standards and samples. A deuterated analog of the analyte or a compound with similar chemical properties and retention time would be ideal.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan mode over a mass range of m/z 40-300 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of the target analyte and the internal standard.

-

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Spectral Interpretation: Compare the experimental mass spectrum with the predicted fragmentation pattern and isotopic distribution to confirm the identity of the compound.

-

Quantification: If an internal standard is used, calculate the concentration of the analyte based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the mass spectrometry of this compound. The predicted fragmentation patterns and the outlined experimental protocols offer a solid foundation for researchers working with this compound. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used. Therefore, empirical verification of these predictions is highly recommended for definitive structural elucidation and method validation.

The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of electronic and steric properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, ultimately leading to improved drug efficacy and safety profiles.[1][2] This technical guide provides a comprehensive overview of the electronic and steric effects of the difluoromethoxy substituent, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group presents a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for the fine-tuning of molecular characteristics.[1]

Electronic Effects

The difluoromethoxy group is considered weakly electron-withdrawing, a property quantified by its Hammett sigma constant (σp) of approximately +0.14.[2] This electron-withdrawing nature arises from the high electronegativity of the two fluorine atoms. This property can influence the acidity or basicity (pKa) of nearby functional groups, which can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1][3]

Steric and Conformational Effects

The steric profile of the difluoromethoxy group is larger than a methoxy group but similar to that of an ethyl group. Unlike the coplanar preference of the methoxy group with an aromatic ring, and the orthogonal preference of the trifluoromethoxy group, the difluoromethoxy group exhibits no strong orientational preference and can rotate freely.[4][5] This conformational flexibility allows it to adapt to the steric requirements of a binding pocket.

Lipophilicity and Hydrogen Bonding

A key and valuable characteristic of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor".[2][3][6] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a feature not observed in methoxy or trifluoromethoxy groups.[1] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1][3]

The lipophilicity of the difluoromethoxy group, as measured by the Hansch hydrophobicity parameter (π), is generally intermediate between that of the methoxy and trifluoromethoxy groups.[1] This moderate lipophilicity can enhance membrane permeability and improve oral absorption.[2] However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the difluoromethoxy group to related substituents.

Table 1: Electronic and Physicochemical Properties of Methoxy and Fluorinated Methoxy Substituents

| Substituent | Hammett Constant (σp) | Hansch Hydrophobicity Parameter (π) | Abraham H-Bond Acidity (A) |

| -OCH₃ | -0.27 | -0.02 | ~0 |

| -OCF₂H | +0.14 [2] | +0.2 to +0.6 [4] | 0.085 - 0.126 [3][6] |

| -OCF₃ | +0.35 | +1.04[4][7] | ~0 |

Table 2: Comparative Lipophilicity Data (ΔlogP)

| Comparison | ΔlogP (logP(XCF₂H) - logP(XCH₃)) |

| Difluoromethyl anisoles and thioanisoles | -0.1 to +0.4[3][6] |

Table 3: Calculated pKa Values for Substituted Phenols

| Substituent at C2 | Calculated pKa |

| -OCH₃ | ~9.22[8] |

| -OCF₂H | ~8.52 [8] |

Role in Drug Design and Development

The unique combination of properties offered by the difluoromethoxy group translates into several strategic advantages in drug design.

Bioisosterism

The -OCF₂H group can act as a bioisostere for several common functional groups:

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1][3]

-

Methoxy (-OCH₃) Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1][2]

Enhancement of Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1][2] It is generally more resistant to oxidative metabolism compared to the methoxy group, particularly cleavage by cytochrome P450 enzymes.[2][9] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.

Representative Protocol for O-Difluoromethylation of 4-Hydroxypyridine:

-

Reagents and Equipment: 4-hydroxypyridine, diethyl (bromodifluoromethyl)phosphonate, potassium hydroxide, acetonitrile, water, round-bottom flask, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

To a solution of 4-hydroxypyridine in a mixture of acetonitrile and water, add potassium hydroxide and stir until dissolved.

-

Add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.

-

Note: This is a general procedure and may require optimization for different substrates.[8][10]

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

In Vitro Metabolic Stability Assay

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.[2]

Representative Protocol using Human Liver Microsomes:

-

Materials: Test compound, human liver microsomes, NADPH regenerating system, phosphate buffer, positive control compound (e.g., a rapidly metabolized drug), and analytical equipment (LC-MS/MS).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubate the test compound at a final concentration (e.g., 1 µM) with human liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Caption: Workflow for an in vitro metabolic stability assay.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[2] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells, where it covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump).[2]

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[2] Roflumilast inhibits PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in a reduction of inflammation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, this molecule presents itself as a valuable building block for the synthesis of complex organic structures. This document details its chemical properties, a plausible synthetic pathway based on available chemical literature, and relevant safety information. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence coincides with the growing interest in fluorinated motifs in drug discovery.

Introduction

This compound (CAS No. 1239492-22-8) is a substituted benzene derivative. The presence of both bromine and fluorine atoms, coupled with the electron-withdrawing difluoromethoxy group, makes it a versatile intermediate for various chemical transformations. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine and difluoromethoxy groups can significantly influence the physicochemical properties of resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of these functional groups offers opportunities for the regioselective synthesis of novel compounds.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible scientific literature. The data presented below is compiled from information provided by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1239492-22-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₄BrF₃O | Calculated |

| Molecular Weight | 241.01 g/mol | Calculated |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| Shelf Life | 1095 days | LabSolutions[1] |

Synthesis

A specific, peer-reviewed synthesis of this compound has not been identified in the searched literature. However, a logical and plausible synthetic route can be devised based on established organic chemistry methodologies. This proposed pathway involves a two-step process starting from the commercially available 3-fluorophenol.

Logical Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Bromo-3-fluorophenol

The synthesis of the key intermediate, 2-Bromo-3-fluorophenol, has been described in the chemical literature. The following protocol is a multi-stage process starting from 3-fluorophenol.[1]

Experimental Protocol:

-

Protection of the Hydroxyl Group:

-

To a suspension of sodium hydride (0.96 g, 40 mmol) in tetrahydrofuran (20 mL), a solution of 3-fluorophenol (2.24 g, 20 mmol) in tetrahydrofuran (5 mL) is added slowly at room temperature.

-

The mixture is stirred for two hours.

-

A solution of N,N-dimethylaminomethyl formate chloride (5.42 g, 40 mmol) in tetrahydrofuran (7 mL) is then added, and stirring is continued for an additional eight hours.

-

The reaction is quenched with saturated brine, and the product is extracted with ethyl acetate. The organic layer is dried and purified by column chromatography to yield 3-fluorophenyl N,N-diethylaminomethyl formate.[1]

-

-

Ortho-Bromination:

-

To a solution of sec-butyllithium (9.23 mL, 1.3 M in cyclohexane/hexane, 12 mmol) and TMEDA (1.81 mL, 12 mmol) in anhydrous tetrahydrofuran (40 mL) under a nitrogen atmosphere at -78°C, 3-fluorophenyl N,N-diethylaminomethyl formate (10 mmol) is added.

-

The mixture is stirred at -78°C for 2 hours.

-

1,2-dibromo-1,1,2,2-tetrachloroethane (12 mmol) is then added, and stirring is continued at low temperature for 30 minutes.

-

The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate. The combined organic phases are dried and purified by column chromatography to afford 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate.[1]

-

-

Deprotection:

-

The 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate (5 mmol) is dissolved in ethanol (50 mL), and an excess of sodium hydroxide (2 g, 50 mmol) is added.

-

The mixture is heated under reflux for 5-8 hours.

-

Ethanol is removed under reduced pressure, and the residue is dissolved in ether.

-

The solution is neutralized with 1M hydrochloric acid at 0°C and extracted with ether.

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield 2-bromo-3-fluorophenol.[1]

-

Step 2: Difluoromethoxylation of 2-Bromo-3-fluorophenol

The final step to obtain this compound involves the difluoromethoxylation of the phenolic hydroxyl group of 2-Bromo-3-fluorophenol. While a specific protocol for this substrate is not available, general methods for the difluoromethoxylation of phenols are well-established. These methods typically involve the reaction of the phenol with a difluorocarbene precursor in the presence of a base.

General Experimental Protocol (Hypothetical):

-

To a solution of 2-Bromo-3-fluorophenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added.

-

A difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, is then introduced. The reaction is typically carried out under controlled temperature and pressure.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by distillation or column chromatography to yield this compound.

Reaction Workflow

Caption: General workflow for the difluoromethoxylation of a phenol.

History and Discovery

The exact date and the researchers responsible for the first synthesis of this compound are not well-documented in the public domain. Its appearance in the catalogs of chemical suppliers suggests its utility as a building block in synthetic chemistry, likely for research and development in the pharmaceutical or agrochemical industries. The increased interest in fluorinated organic compounds, particularly those containing the difluoromethoxy group, for their ability to enhance metabolic stability and biological activity of molecules, likely spurred the synthesis of a variety of such intermediates, including the title compound.

Applications in Drug Discovery and Research

The structural features of this compound make it a promising candidate for use in drug discovery and development.

-

Scaffold for Novel Compounds: The benzene ring with its unique substitution pattern can serve as a central scaffold for the synthesis of new chemical entities.

-

Cross-Coupling Reactions: The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: The fluorine and difluoromethoxy groups can be strategically employed to fine-tune the properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.

Logical Relationship in Drug Discovery

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of synthetic and medicinal chemistry. While its history of discovery is not widely publicized, its availability from commercial sources indicates a demand for its use in research and development. The plausible synthetic route outlined in this guide provides a basis for its laboratory preparation. Further research into its reactivity and applications is warranted to fully explore its utility in the creation of novel and functional molecules.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene for the Synthesis of Novel Biaryl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene with various boronic acids. The presence of both a sterically demanding ortho-fluorine and an electron-withdrawing difluoromethoxy group presents a unique challenge for this transformation. This document outlines optimized reaction conditions, including catalyst, ligand, base, and solvent systems, to achieve high yields of the desired biaryl products, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substrate, this compound, is an attractive building block due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and lipophilicity. However, the ortho-substituents introduce steric hindrance and modify the electronic properties of the aryl bromide, necessitating careful optimization of the reaction conditions to achieve efficient coupling. This protocol provides a robust method for the successful Suzuki coupling of this challenging substrate.

Optimized Reaction Conditions

A summary of typical and optimized conditions for the Suzuki coupling of this compound is presented in the table below. These conditions have been compiled based on established literature for sterically hindered and electron-deficient aryl bromides.

| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Condition C (Alternative) |

| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |

| Ligand | - | SPhos or XPhos | RuPhos |

| Palladium Loading | 2-5 mol% | 1-3 mol% | 2-4 mol% |

| Ligand Loading | - | 1.1 - 1.5 eq. to Pd | 1.1 - 1.5 eq. to Pd |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Base Equivalents | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 |

| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME | DMF |

| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |

| Reaction Time | 12-24 hours | 8-16 hours | 12-24 hours |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).

-

Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.5 eq.) to the flask.

-